Iprindole

描述

依普林多是一种三环类抗抑郁药,属于吲哚类衍生物。 它由辉瑞公司开发,于1967年以普隆多、加拉图和特兰等各种品牌名称上市 . 依普林多主要用于治疗重度抑郁症 .

准备方法

合成路线和反应条件

依普林多的合成涉及费歇尔吲哚合成,该化学反应在酸性条件下由取代苯肼和醛或酮生成芳香杂环吲哚 . 该反应可由布朗斯台德酸(如盐酸、硫酸、多磷酸和对甲苯磺酸)或路易斯酸(如三氟化硼、氯化锌和氯化铝)催化 .

工业生产方法

依普林多的工业生产通常遵循费歇尔吲哚合成路线,利用大型反应器和优化的反应条件,以确保高产率和高纯度。该工艺涉及对温度、压力以及反应物和催化剂浓度的仔细控制,以实现高效生产。

化学反应分析

反应类型

依普林多会发生各种化学反应,包括:

氧化: 依普林多可以被氧化形成各种氧化产物。

还原: 还原反应可以修饰吲哚环或侧链。

取代: 取代反应可以在吲哚环或侧链的不同位置发生。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

取代: 取代反应通常涉及卤化剂、烷基化剂或酰化剂,在适当的条件下进行。

形成的主要产物

这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能生成羟基化或酮衍生物,而还原可能生成依普林多的各种还原形式。

科学研究应用

Antidepressant Properties

Iprindole was developed as a treatment for major depressive disorder and is characterized by its atypical mechanism of action compared to conventional tricyclic antidepressants. While it has shown efficacy in alleviating depressive symptoms, it operates differently by being a weak antagonist of serotonin receptors, particularly the 5-HT2A receptor, rather than a potent reuptake inhibitor of serotonin and norepinephrine .

Clinical Studies

- A controlled double-blind study involving 60 outpatients demonstrated the effectiveness of this compound in treating depression, suggesting it could be comparable to imipramine, another tricyclic antidepressant .

- In another study, the addition of lithium to this compound treatment resulted in rapid improvement in patients with refractory unipolar depression, indicating a synergistic effect that enhances serotonergic activity in sensitized neurons .

Pharmacokinetics and Safety Profile

This compound exhibits a long half-life (approximately 52.5 hours), which is significantly longer than many other tricyclic antidepressants. This pharmacokinetic profile allows for less frequent dosing and potentially improved adherence in patients . Importantly, this compound is associated with a lower risk of toxicity in overdose situations compared to other tricyclics, making it a safer option for certain populations .

Potential Use in Other Disorders

Recent studies have explored the broader applications of this compound beyond depression:

- Anxiety Disorders : Due to its unique receptor activity, there is ongoing research into this compound's efficacy in treating anxiety disorders, although results are still preliminary.

- Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties that could be beneficial in neurodegenerative conditions; however, more research is needed to substantiate these claims .

- Combination Therapy : The drug's interactions with other medications, such as amphetamines, highlight its potential role in combination therapies where modulation of neurotransmitter systems is desired .

Pharmacodynamics

This compound's pharmacodynamic profile reveals its binding affinities to various receptors:

| Receptor Type | Binding Affinity (K_i nM) | Species |

|---|---|---|

| SERT | 1,620–3,300 | Human |

| NET | 1,262 | Human |

| DAT | 6,530 | Human |

| 5-HT2A | 217–280 | Human/Rat |

| H1 | 100–130 | Human/Rat |

The table illustrates this compound's selective binding characteristics which contribute to its therapeutic effects while minimizing common side effects associated with other tricyclic antidepressants .

Side Effects and Contraindications

This compound is generally well-tolerated compared to other tricyclic antidepressants. It has fewer anticholinergic side effects such as dry mouth and constipation. However, it can still induce sedation due to its antihistaminic properties . Caution is advised when prescribing this compound to patients with liver disease or those consuming alcohol due to risks of hepatotoxicity .

作用机制

依普林多通过增强肾上腺素能受体活性而发挥其抗抑郁作用,而不会抑制去甲肾上腺素的再摄取 . 这是通过增强苯丙胺的中枢效应和直接作用儿茶酚胺的外周效应来实现的 . 依普林多的抗胆碱能和抗组胺活性很低,这支持了这些效应对于抗抑郁活性并非必需的论点 .

与相似化合物的比较

相似化合物

丙咪嗪: 另一种抑制去甲肾上腺素再摄取的三环类抗抑郁药。

阿米替林: 具有强抗胆碱能和抗组胺作用的三环类抗抑郁药。

诺特立普替林: 阿米替林的代谢产物,具有相似的特性。

依普林多的独特性

依普林多在三环类抗抑郁药中独一无二,因为它不抑制去甲肾上腺素再摄取,并且抗胆碱能和抗组胺活性很低 . 这使其成为研究肾上腺素能受体在抑郁症和其他神经系统疾病中的作用的宝贵工具,而不会受到去甲肾上腺素再摄取抑制的混淆影响。

相似化合物的比较

Similar Compounds

Imipramine: Another tricyclic antidepressant that inhibits norepinephrine reuptake.

Amitriptyline: A tricyclic antidepressant with strong anticholinergic and antihistaminic effects.

Nortriptyline: A metabolite of amitriptyline with similar properties.

Uniqueness of Iprindole

This compound is unique among tricyclic antidepressants due to its lack of norepinephrine reuptake inhibition and minimal anticholinergic and antihistaminic activity . This makes it a valuable tool for studying the role of adrenergic receptors in depression and other neurological disorders without the confounding effects of norepinephrine reuptake inhibition.

生物活性

Iprindole, a tricyclic antidepressant (TCA), was introduced in the 1960s and is characterized by its unique pharmacological profile. Unlike many other TCAs, this compound exhibits weak inhibition of norepinephrine and serotonin reuptake, leading to its classification as an atypical antidepressant. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical efficacy.

This compound's antidepressant effects are thought to be mediated through several mechanisms:

- Dopaminergic Activity : Research indicates that this compound may exert its antidepressant effects through dopaminergic pathways. Animal studies suggest that this compound enhances dopaminergic transmission, which could contribute to its mood-elevating properties .

- Serotonin Receptor Interaction : this compound acts as a selective antagonist of the 5-HT2 receptor, which is believed to play a role in its therapeutic effects. Its weak interaction with serotonin and norepinephrine reuptake mechanisms distinguishes it from traditional TCAs .

- Histamine Receptor Activity : this compound has been shown to possess antihistaminic properties, which may contribute to its side effect profile but also suggest a potential role in mood regulation .

Pharmacokinetics

This compound has a long half-life, which influences its dosing regimen and therapeutic effects:

- Absorption and Distribution : Following oral administration, peak plasma concentrations occur within 2-4 hours. A single dose of 60 mg yields mean plasma concentrations of approximately 67.1 ng/mL (236 nmol/L) .

- Half-Life : The mean terminal half-life of this compound is approximately 52.5 hours, significantly longer than other TCAs like amitriptyline. Steady-state concentrations are typically reached within 15-20 days of continuous treatment at doses around 90 mg/day .

Clinical Efficacy

This compound's clinical efficacy has been evaluated in various studies:

- Controlled Trials : In a double-blind study comparing this compound with imipramine in non-psychotic depressed outpatients, this compound demonstrated comparable antidepressant effects .

- Combination Therapy : A study indicated that adding lithium to this compound treatment in patients with major depression led to rapid clinical improvement, suggesting that lithium may enhance the serotonergic activity of this compound .

- Animal Studies : Experimental models using mice have shown that this compound reduces immobility time in forced swimming tests, indicating its potential antidepressant action. This effect was reversed by opiate antagonists, suggesting involvement of opioid peptides in its mechanism .

Adverse Effects and Contraindications

While this compound is generally well tolerated compared to other TCAs due to its lower anticholinergic and antiadrenergic activity, it does have notable side effects:

- Hepatotoxicity : this compound has been associated with liver toxicity and jaundice; thus, it is contraindicated in patients with pre-existing liver conditions or those who consume alcohol excessively .

- Pulmonary Effects : Studies have shown that high doses of this compound can lead to elevated pulmonary artery pressure in animal models, raising concerns about cardiovascular safety during overdose situations .

Summary Table of Biological Activity

| Parameter | Details |

|---|---|

| Drug Class | Tricyclic Antidepressant (TCA) |

| Mechanism of Action | Weak 5-HT2 antagonist; dopaminergic enhancement |

| Half-Life | ~52.5 hours |

| Peak Plasma Concentration | 67.1 ng/mL after 60 mg dose |

| Clinical Use | Major depressive disorder |

| Side Effects | Hepatotoxicity, potential pulmonary hypertension |

属性

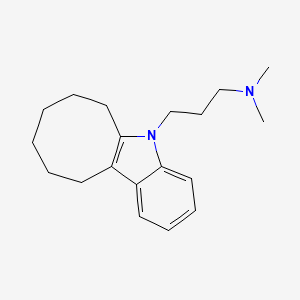

IUPAC Name |

3-(6,7,8,9,10,11-hexahydrocycloocta[b]indol-5-yl)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2/c1-20(2)14-9-15-21-18-12-6-4-3-5-10-16(18)17-11-7-8-13-19(17)21/h7-8,11,13H,3-6,9-10,12,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIGPBGDXASWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(CCCCCC2)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204145 | |

| Record name | Iprindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5560-72-5 | |

| Record name | Iprindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5560-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iprindole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005560725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iprindole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iprindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iprindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iprindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPRINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69U0IKR8FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。